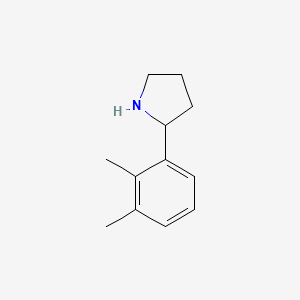

2-(2,3-Dimethylphenyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

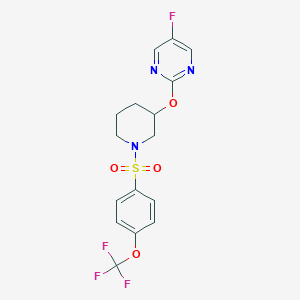

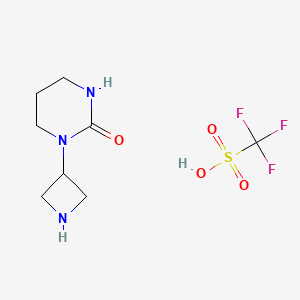

Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethylphenyl)pyrrolidine consists of a pyrrolidine ring attached to a 2,3-dimethylphenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis

2-(2,3-Dimethylphenyl)pyrrolidine is an oil at room temperature .科学的研究の応用

Overview of Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its significance stems from its ability to efficiently explore pharmacophore space due to sp^3 hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through "pseudorotation". This review highlights bioactive molecules featuring the pyrrolidine ring and its derivatives, including their synthesis, biological activity, and structure-activity relationships. The pyrrolidine scaffold's stereochemistry plays a crucial role in the biological profile of drug candidates, underscoring the importance of stereoisomerism and substituent orientation in medicinal chemistry (Li Petri et al., 2021).

Pyrrolidine and Pyrimidine Derivatives

The pyranopyrimidine core, a key precursor for the pharmaceutical industry, demonstrates broad synthetic applications and bioavailability. This review covers synthetic pathways and applications of pyranopyrimidine scaffolds, focusing on the use of hybrid catalysts for synthesis. It highlights the development of lead molecules utilizing diverse catalytic applications, signifying the scaffold's wide range of applicability in medicinal chemistry (Parmar et al., 2023).

Pyrrolidine-Based MMP Inhibitors

Matrix metalloproteinases (MMPs) are crucial for various physiological and pathological processes. Pyrrolidine-based MMP inhibitors have shown promise, with several compounds exhibiting low nanomolar activity for specific MMP subclasses. This review emphasizes the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors, highlighting the structure, activity, and selectivity profiles of these compounds (Cheng et al., 2008).

Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are crucial in medicinal chemistry, offering a variety of biological activities and clinical applications. This review summarizes the medicinal and non-medicinal uses of pyridine derivatives, underlining their significant role in modern medicinal applications (Altaf et al., 2015).

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include 2-(2,3-dimethylphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives are known to exhibit a broad range of pharmacological activities .

Action Environment

It is known that the selectivity of pyrrolidine derivatives can be easily tuned by using a specific oxidant and additive .

Safety and Hazards

The safety information for 2-(2,3-Dimethylphenyl)pyrrolidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

特性

IUPAC Name |

2-(2,3-dimethylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-3-6-11(10(9)2)12-7-4-8-13-12/h3,5-6,12-13H,4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTROIDATJNSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)

![8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2613044.png)

![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)